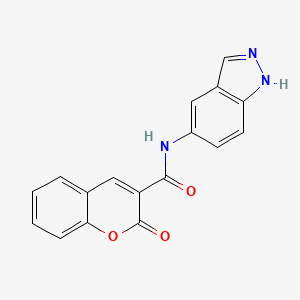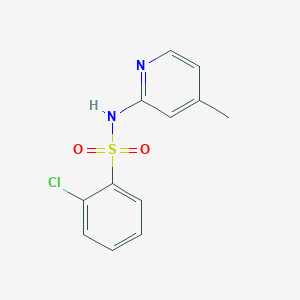
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a chemical compound with a complex structure that includes a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the phthalazinone core: This can be achieved by reacting hydrazine with phthalic anhydride under reflux conditions to form 4-oxo-3,4-dihydrophthalazine.
Attachment of the acetamide group: The phthalazinone core is then reacted with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phthalazinone moiety.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives at the acetamide group.
Scientific Research Applications
2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting poly(ADP-ribose) polymerase (PARP) enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of phthalazinone derivatives.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound are known to inhibit PARP enzymes, which play a crucial role in DNA repair processes. By inhibiting these enzymes, the compound can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing DNA damage .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
- tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate
Uniqueness
2-(3-Methylphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a PARP inhibitor makes it particularly valuable in the development of anticancer therapies.
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-12-5-4-6-13(9-12)10-17(22)19-11-16-14-7-2-3-8-15(14)18(23)21-20-16/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23) |
InChI Key |
AUPGPATZUXLJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11118244.png)
![N-(2-Methoxy-5-methylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11118247.png)
![1-(3-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11118252.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11118260.png)
![1-(morpholin-4-yl)-2-[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11118263.png)

![N'-[(E)-(2,4-dihydroxy-3,6-dimethylphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11118269.png)
![1-{(E)-[2-(3-methylphenyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11118275.png)
![2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B11118276.png)

![O-{3-[(2-chlorophenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11118281.png)
![Methyl 2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylate](/img/structure/B11118282.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxo-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11118303.png)
![Propan-2-yl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B11118305.png)
